

Etretinate: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties

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Compound of Interest

Compound Name: Etretinate

Cat. No.: B1671770

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate, a second-generation aromatic retinoid, was historically used for the treatment of severe psoriasis and other disorders of keratinization.[1] Developed by Hoffmann-La Roche, it gained FDA approval in 1986. However, due to its teratogenic effects and a long elimination half-life, it was withdrawn from the markets in Canada and the United States in the late 1990s. [1] This guide provides an in-depth overview of the chemical structure and physical properties of **Etretinate**, intended to serve as a technical resource for researchers and professionals in drug development.

Chemical Structure

Etretinate is chemically known as ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate.[1] Its structure consists of a substituted aromatic ring linked to a polyene chain with a terminal ethyl ester group.

Table 1: Chemical Identifiers of **Etretinate**

Identifier	Value
IUPAC Name	ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate[1]
Chemical Formula	C23H30O3[1]
Molecular Weight	354.49 g/mol [1]
Canonical SMILES	CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/c1c(C)c(OC)c(C)c1C[1]
InChI	InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+[1]
CAS Number	54350-48-0[1]

Physical and Chemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of **Etretinate**

Property	Value
Melting Point	104-105 °C
Boiling Point	Not available
logP	6.8
Solubility	
DMSO	Soluble
Water	Insoluble
pKa	Not available

Experimental Protocols

Determination of Melting Point

Methodology:

The melting point of **Etretinate** can be determined using a standard capillary melting point apparatus.

- **Sample Preparation:** A small amount of crystalline **Etretinate** is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

Methodology:

The shake-flask method is a common technique for the experimental determination of logP.

- **Phase Preparation:** Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- **Sample Preparation:** A known concentration of **Etretinate** is dissolved in the aqueous phase.
- **Partitioning:** A measured volume of the **Etretinate** solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.

- **Equilibration:** The mixture is shaken vigorously to allow for the partitioning of **Etretinate** between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Analysis:** The concentration of **Etretinate** in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of **Etretinate** in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Solubility

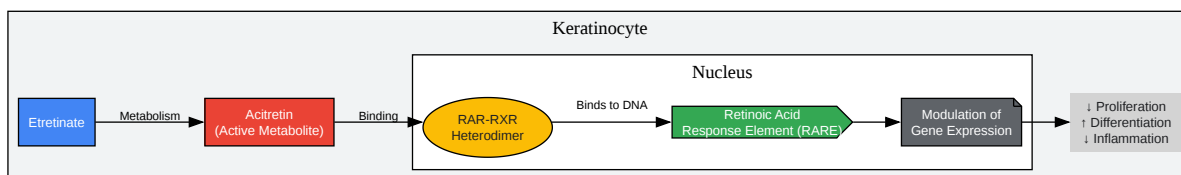
Methodology:

The equilibrium solubility of **Etretinate** in a given solvent (e.g., Dimethyl Sulfoxide - DMSO) can be determined by the shake-flask method.

- **Sample Preparation:** An excess amount of solid **Etretinate** is added to a known volume of the solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The saturated solution is filtered to remove any undissolved solid.
- **Concentration Analysis:** The concentration of **Etretinate** in the filtrate is determined by a validated analytical method, such as UV-Vis spectroscopy or HPLC.
- **Solubility Value:** The determined concentration represents the equilibrium solubility of **Etretinate** in that solvent at the specified temperature.

Signaling Pathway

Etretinate exerts its therapeutic effects primarily through its active metabolite, acitretin. Acitretin functions as a retinoid, influencing gene expression by binding to nuclear receptors.

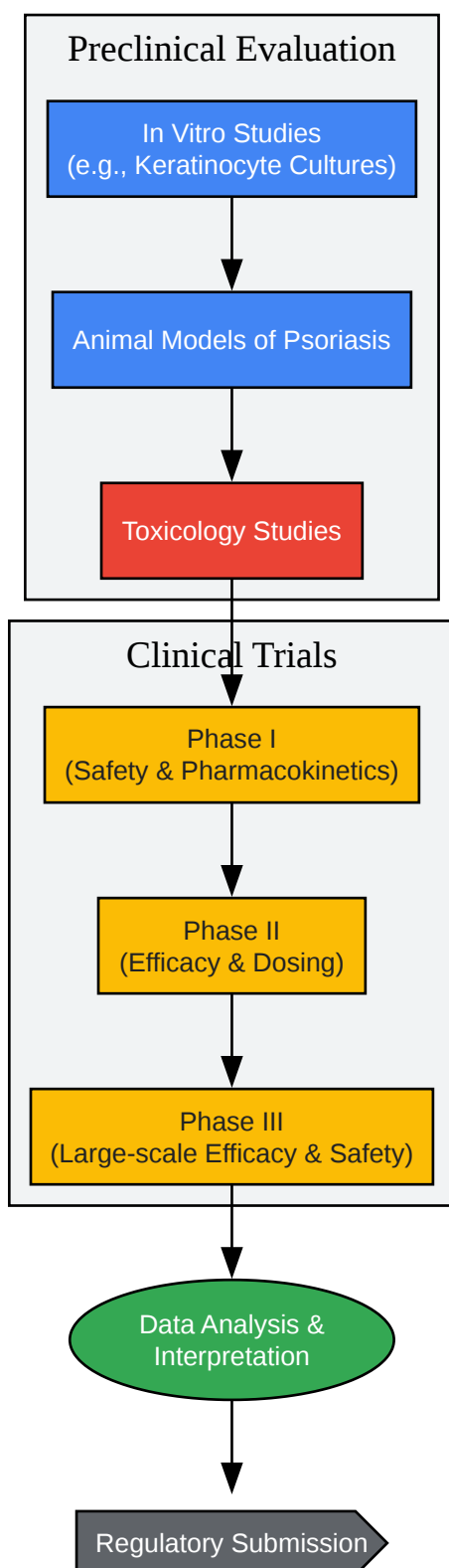


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Caption: Signaling pathway of **Etretinate** in keratinocytes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy and safety of **Etretinate** in a preclinical or clinical setting.



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Caption: A generalized experimental workflow for drug development.

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References

- 1. What is the mechanism of Etretinate? [synapse.patsnap.com]
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